3-Fluorobenzoyl chloride

Catalog No.
S520925
CAS No.
1711-07-5
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzoyl chloride

CAS Number

1711-07-5

Product Name

3-Fluorobenzoyl chloride

IUPAC Name

3-fluorobenzoyl chloride

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H

InChI Key

SYVNVEGIRVXRQH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)Cl

Solubility

Soluble in DMSO

Synonyms

Benzoyl chloride, 3-fluoro-

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)Cl

Description

The exact mass of the compound 3-Fluorobenzoyl chloride is 157.9935 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88315. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis: A Versatile Building Block

3-Fluorobenzoyl chloride serves as a crucial building block for the synthesis of diverse organic molecules. Its reactive acyl chloride group (C-Cl) readily undergoes nucleophilic substitution reactions, allowing the introduction of a 3-fluorobenzoyl moiety into various target molecules. This functionality can influence the physical and chemical properties of the final product [].

For instance, 3-fluorobenzoyl chloride can be used to synthesize:

  • Pharmaceutically active compounds: The 3-fluorine group can enhance the drug-like properties of a molecule by improving its bioavailability and metabolic stability.
  • Functional materials: Fluorinated organic molecules often exhibit unique properties, making them desirable for applications in areas like optoelectronics and liquid crystals.

Proteomics Research: Protein Modification Tool

3-Fluorobenzoyl chloride finds application in proteomics research, the study of proteins. It can be used for protein modification, particularly in the process of protein enrichment. By selectively modifying specific amino acid residues within a protein with the 3-fluorobenzoyl group, researchers can enrich for these modified proteins and analyze them using techniques like mass spectrometry []. This approach helps scientists understand protein function and identify potential drug targets.

3-Fluorobenzoyl chloride is an aromatic compound characterized by the presence of a fluorine atom at the meta position relative to the carbonyl group in the benzoyl chloride structure. Its chemical formula is C7H4ClFOC_7H_4ClFO and it has a molecular weight of approximately 158.557 g/mol. This compound is known for its light yellow liquid appearance and has several synonyms, including meta-fluorobenzoyl chloride and benzoyl chloride, 3-fluoro- .

3-Fluorobenzoyl chloride is a corrosive and reactive compound. Here are some key safety concerns:

  • Skin and eye irritant: Contact with the skin or eyes can cause severe burns and damage [].
  • Toxic by inhalation: Inhalation can irritate the respiratory tract and may cause coughing, shortness of breath, and lung damage [].
  • Flammable: The compound is flammable and can release toxic fumes upon combustion [].

3-Fluorobenzoyl chloride is an acid chloride, making it highly reactive, particularly with nucleophiles. Common reactions include:

  • Formation of Amides: It reacts with amines to form amides. For example, when treated with aniline in the presence of triethylamine, it yields 3-fluoro-N-phenylbenzamide .
  • Hydrolysis: In the presence of water, 3-fluorobenzoyl chloride hydrolyzes to form 3-fluorobenzoic acid.
  • Reactions with Alcohols: It can react with alcohols to form esters.

The general reaction with amines can be represented as:
RNH2+C7H4ClFORNH C O C6H4F+HCl\text{RNH}_2+\text{C}_7\text{H}_4\text{ClFO}\rightarrow \text{RNH C O C}_6\text{H}_4\text{F}+\text{HCl}

While specific biological activities of 3-fluorobenzoyl chloride are not extensively documented, compounds derived from it, such as 3-fluoro-N-phenylbenzamide, have shown various biological properties. The introduction of the fluorine atom can enhance lipophilicity and potentially influence the pharmacokinetics of derivatives in medicinal chemistry.

The synthesis of 3-fluorobenzoyl chloride typically involves converting 3-fluorobenzoic acid into the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride. Common methods include:

  • Using Thionyl Chloride:
    • A mixture of 3-fluorobenzoic acid and thionyl chloride is heated, resulting in complete conversion to 3-fluorobenzoyl chloride .
  • Using Oxalyl Chloride:
    • The reaction proceeds similarly by treating 3-fluorobenzoic acid with oxalyl chloride in a suitable solvent like dichloromethane .

3-Fluorobenzoyl chloride finds applications primarily in organic synthesis:

  • Intermediate in Pharmaceuticals: It serves as a precursor for synthesizing various pharmaceuticals and agrochemicals.
  • Synthesis of Fluorinated Compounds: The fluorine atom can impart unique properties to synthesized compounds, making them valuable in drug design.

Several compounds are structurally similar to 3-fluorobenzoyl chloride, including:

  • Benzoyl Chloride: Lacks the fluorine atom; thus, it may have different reactivity and biological properties.
  • 2-Fluorobenzoyl Chloride: Similar structure but with the fluorine atom at the ortho position; this positional difference can affect sterics and reactivity.
  • 4-Fluorobenzoyl Chloride: Contains fluorine at the para position; it may exhibit distinct chemical behaviors compared to its meta counterpart.

Comparison Table

CompoundStructureUnique Features
3-Fluorobenzoyl ChlorideMeta position fluorineEnhanced reactivity due to meta substitution
Benzoyl ChlorideNo fluorineMore reactive towards nucleophiles
2-Fluorobenzoyl ChlorideOrtho position fluorineIncreased steric hindrance
4-Fluorobenzoyl ChloridePara position fluorineDifferent electronic effects

The uniqueness of 3-fluorobenzoyl chloride lies in its specific electronic properties imparted by the meta-positioned fluorine atom, which can influence both its chemical reactivity and potential biological activities compared to other halogenated benzoyl chlorides.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Exact Mass

157.9935

Boiling Point

189.0 °C

Appearance

Solid powder

Melting Point

-30.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1711-07-5

Wikipedia

3-Fluorobenzoyl chloride

General Manufacturing Information

Benzoyl chloride, 3-fluoro-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types